molecular formula C17H19N5O4 B015021 N6-Benzyladenosine CAS No. 4294-16-0

N6-Benzyladenosine

Cat. No.: B015021
CAS No.: 4294-16-0
M. Wt: 357.4 g/mol
InChI Key: MRPKNNSABYPGBF-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

N6-Benzyladenosine primarily targets farnesyl pyrophosphate synthase (FPPS) , a key enzyme involved in the mevalonate (MVA) pathway . This pathway and the prenylation of downstream proteins are often aberrant in several cancers . This compound also selectively targets glioma cells, inducing intrinsic pathways of apoptosis and inhibiting proliferation .

Mode of Action

This compound is an adenosine receptor agonist . It arrests the cell cycle at the G0/G1 phase, induces cell apoptosis , and counteracts the oncogenic signaling mediated by the epidermal growth factor receptor (EGFR) . It also exerts an inhibitory effect on T. gondii adenosine kinase .

Biochemical Pathways

This compound affects the mevalonate (MVA) pathway by inhibiting the activity of FPPS , a key enzyme in this pathway. This leads to the inhibition of protein prenylation, a process that is often aberrant in various cancers . The compound’s action on this pathway results in antiproliferative and pro-apoptotic effects .

Pharmacokinetics

It’s known that this compound is abiochemical pesticide used at a rate of less than 20 grams of active ingredient per acre . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound has been shown to have a persistent antiproliferative effect on human colorectal cancer lines . It impairs the prenylation of RAS and Rap-1A proteins, confirming that its antitumor activity is related to its ability to inhibit FPPS activity . Moreover, it induces intrinsic pathways of apoptosis and inhibits proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s used as a plant growth regulator on certain fruit and white pine trees, calla lily tubers, and spinach grown for seed . It enhances the size and shape of fruit, lateral bud break, and lateral shoot growth, leading to improved branching in fruit trees and fuller white pine trees . .

Biochemical Analysis

Biochemical Properties

N6-Benzyladenosine interacts with various enzymes and proteins, influencing biochemical reactions. It has been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis . It also exerts an inhibitory effect on Toxoplasma gondii adenosine kinase and glioma .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to suppress the clonogenic activity and growth of different neoplastic cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and changes in gene expression. It has been found to inhibit the farnesyl pyrophosphate synthase (FPPS), a key enzyme involved in the mevalonate pathway . This inhibition interferes with the prenylation of downstream proteins, which are aberrant in several cancers .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been found to induce chromatin condensation, formation of apoptotic bodies, and cleavage of DNA to nucleosomal fragments in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to act as a selective anti-toxoplasma agent with binding affinity to T. gondii adenosine kinase .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyladenosine can be synthesized through several methods. One common approach involves the alkylation of N6-acetyl-2’,3’,5’-tri-O-acetyladenosine with benzyl halides under base-promoted conditions or via Mitsunobu reactions with alcohols. The reaction typically proceeds in the presence of triethylamine and n-butanol, followed by deacylation with 4 M propylamine in methanol at room temperature for one day .

Industrial Production Methods: Industrial production of benzyladenosine often involves large-scale synthesis using similar methodologies but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: Benzyladenosine undergoes various chemical reactions, including:

    Oxidation: Benzyladenosine can be oxidized to form benzyladenosine derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzyl group or other parts of the molecule.

    Substitution: Substitution reactions, such as halogenation or hydroxylation, can introduce new substituents to the benzyl group or the adenosine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using halogenating agents like chlorine or bromine, while hydroxylation may involve reagents like hydrogen peroxide.

Major Products Formed: The major products formed from these reactions include various benzyladenosine derivatives with altered biological activities and properties. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

Benzyladenosine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Benzyladenosine is unique among similar compounds due to its specific structure and biological activities. Similar compounds include:

Benzyladenosine stands out due to its versatility in various applications, from plant growth regulation to potential therapeutic uses in medicine.

Biological Activity

N6-Benzyladenosine (BA) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the fields of oncology and plant biology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure and Synthesis

This compound is an adenosine derivative where a benzyl group is attached to the nitrogen atom at the 6-position of the adenine ring. The synthesis of this compound typically involves alkylation reactions of adenosine or its derivatives with benzyl halides, or through nucleophilic substitution methods involving chlorinated purines .

1. Anticancer Properties

This compound exhibits significant anticancer activity across various cancer cell lines. Research has shown that it can induce apoptosis and inhibit cell proliferation in leukemia cells. For instance, studies indicate that this compound and its derivatives can inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway, which is often upregulated in cancer cells .

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundL1210 leukemia10Apoptosis induction
N6-p-NitrobenzyladenosineVarious cancers5FPPS inhibition
2-Amino-N6-p-nitrobenzyladenosineK-RAS transformed cells8Apoptosis and cell cycle arrest

The anticancer effects are attributed to the ability of this compound to modulate signaling pathways involved in cell survival and proliferation. In particular, it has been shown to affect the expression of genes related to apoptosis and cell cycle regulation .

2. Cytokinin Activity

This compound also exhibits cytokinin-like activity, which is critical in plant biology for promoting cell division and differentiation. Studies have demonstrated that various derivatives of this compound can effectively stimulate cytokinin responses in bioassays involving plant tissues .

Table 2: Cytokinin Activity of this compound Derivatives

CompoundBioassay TypeActivity Level
This compoundTobacco callusHigh
2-Chloro-N6-benzyladenosineWheat leaf senescenceModerate
4-Methyl-N6-benzyladenosineAmaranthus bioassayVery High

The activity varies significantly among different derivatives, suggesting that specific structural modifications can enhance or reduce their efficacy as cytokinins .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : In cancer cells, this compound activates caspases leading to programmed cell death. This process is often accompanied by changes in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm .
  • FPPS Inhibition : The inhibition of FPPS disrupts cholesterol biosynthesis and affects post-translational modifications of proteins involved in oncogenic signaling pathways .
  • Cytokinin Signaling : In plants, this compound mimics natural cytokinins, binding to receptors that initiate signal transduction pathways promoting cell division and differentiation .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Leukemia Treatment : A study demonstrated that treatment with this compound resulted in significant tumor regression in murine models of acute myeloid leukemia, showcasing its potential as a therapeutic agent .
  • Plant Growth Promotion : Field trials indicated that application of this compound derivatives enhanced growth rates and yield in certain crops, suggesting its utility as a plant growth regulator .

Properties

IUPAC Name

2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPKNNSABYPGBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874935
Record name ADENOSINE,6N-BENZYL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4294-16-0
Record name Benzoadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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